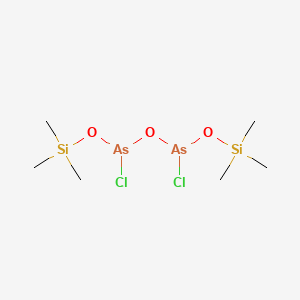
As,As'-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is a chemical compound that features arsenic and silicon atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester typically involves the reaction of dichlorodiarsenous acid with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as pyridine, to facilitate the formation of the bis(trimethylsilyl) ester.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester can undergo oxidation reactions, leading to the formation of higher oxidation state arsenic compounds.
Reduction: This compound can also be reduced to form lower oxidation state arsenic species.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic species.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in developing arsenic-based therapeutics.
Industry: Utilized in the production of advanced materials and as a precursor for other arsenic-containing compounds.
Mecanismo De Acción
The mechanism of action of As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester involves its interaction with molecular targets through its arsenic and trimethylsilyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical species. The pathways involved may include the formation of reactive intermediates that facilitate further chemical transformations.
Comparación Con Compuestos Similares
- As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester
- Bis(trimethylsilyl) malonate
- Trimethylsilyl derivatives of other acids
Comparison: As,As’-Dichlorodiarsenous acid, bis(trimethylsilyl) ester is unique due to the presence of arsenic atoms, which imparts distinct chemical properties compared to other trimethylsilyl derivatives. The arsenic atoms can participate in unique redox reactions and form specific interactions with biomolecules, making this compound valuable for specialized applications in research and industry.
Propiedades
Número CAS |
137823-40-6 |
|---|---|
Fórmula molecular |
C6H18As2Cl2O3Si2 |
Peso molecular |
415.12 g/mol |
Nombre IUPAC |
chloro-[chloro(trimethylsilyloxy)arsanyl]oxy-trimethylsilyloxyarsane |
InChI |
InChI=1S/C6H18As2Cl2O3Si2/c1-14(2,3)12-7(9)11-8(10)13-15(4,5)6/h1-6H3 |
Clave InChI |
FEVVGLUQEIRBIJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[As](O[As](O[Si](C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
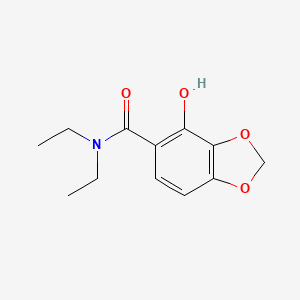
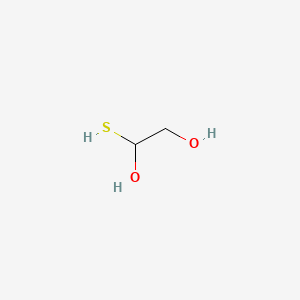
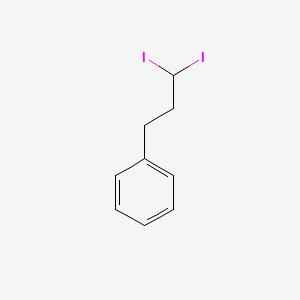
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
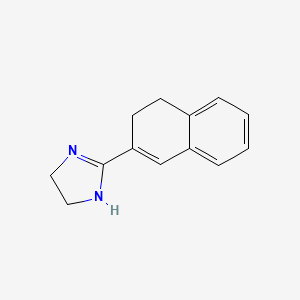
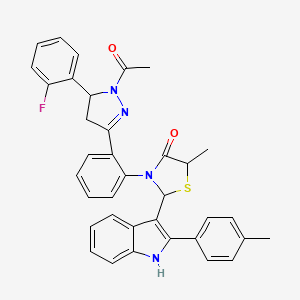


![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
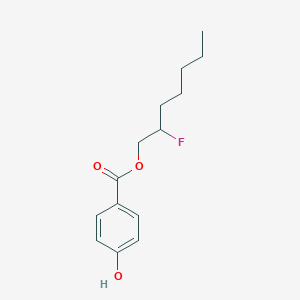

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
